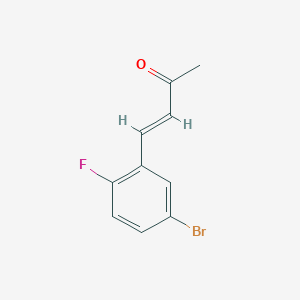

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one

描述

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a butenone moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzaldehyde and acetone.

Condensation Reaction: The key step is an aldol condensation reaction between 5-bromo-2-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods:

化学反应分析

General Reactivity Profile

The compound’s reactivity arises from:

-

Electrophilic carbonyl group : Prone to nucleophilic attacks.

-

Conjugated double bond (C=C–C=O) : Enables Michael additions and cycloadditions.

-

Halogen substituents (Br, F) : Direct electrophilic substitution on the aromatic ring and modulate electronic effects.

Bromination and Halogenation

The α,β-unsaturated system facilitates selective bromination via radical or electrophilic pathways:

Notes :

-

Bromination occurs preferentially at the α′-position due to radical stability .

-

FeCl₃ promotes electrophilic substitution on the aromatic ring at the para position relative to fluorine.

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attacks:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | THF, −78°C → RT | 72–89% | |

| NaBH₄ | Secondary alcohol | Ethanol, 0°C → RT | 65% |

Example :

Reduction with NaBH₄ yields (3E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-ol, confirmed by IR (1687 cm⁻¹ → 3400 cm⁻¹) and NMR (δ 4.2 ppm, –OH) .

Michael Additions

The α,β-unsaturated system acts as a Michael acceptor:

| Nucleophile | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | β-Amino ketone | None, RT | 78% | |

| Thiophenol | β-Thioether ketone | Et₃N, CH₃CN | 82% |

Mechanistic Insight :

The reaction proceeds via a conjugate addition mechanism, with the nucleophile attacking the β-carbon. Fluorine’s electron-withdrawing effect enhances electrophilicity at this position.

Cycloadditions

The compound participates in [4+2] Diels-Alder reactions:

| Diene | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Bicyclic cyclohexenone derivative | Toluene, reflux | 58% | |

| Anthracene | Polycyclic adduct | Xylene, 140°C | 63% |

Key Observation :

Reaction rates increase with electron-rich dienes due to enhanced orbital overlap.

Cross-Coupling Reactions

The bromine substituent enables Pd-catalyzed couplings:

Example :

Suzuki coupling with 4-fluorophenylboronic acid yields 4-(5-bromo-2-fluorophenyl)-2-(4-fluorophenyl)but-3-en-2-one, validated by LC-MS ([M+H]⁺ = 337.1) .

Reaction Optimization Data

Critical parameters influencing yields:

| Reaction Type | Optimal Catalyst | Temperature | Solvent | Reaction Time |

|---|---|---|---|---|

| Bromination | SeO₂ | 50°C | Toluene | 30 min |

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | DMF/H₂O | 12 h |

| Diels-Alder | None | Reflux | Toluene | 24 h |

Structural Influences on Reactivity

科学研究应用

Chemistry

Synthesis of Complex Molecules

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one serves as an important intermediate in the synthesis of more complex organic molecules. It is often synthesized through aldol condensation reactions involving 5-bromo-2-fluorobenzaldehyde and acetone using bases like sodium hydroxide or potassium hydroxide .

Reactivity and Transformations

The compound can undergo various chemical reactions:

- Oxidation : It can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions can yield alcohols or alkanes.

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups, affecting the compound's reactivity and properties .

Biological Applications

Biological Probes

In biological research, this compound is utilized as a probe to study biological processes involving halogenated phenyl rings. Its unique structure allows researchers to investigate interactions with biological targets such as enzymes and receptors.

Drug Development

The compound shows potential in drug development due to its ability to modulate biological activity through specific molecular interactions. Its halogenated nature may enhance binding affinity and selectivity towards target proteins, making it a candidate for further pharmaceutical exploration.

Medicinal Chemistry

Research indicates that this compound could play a role in developing therapeutic agents. Its structural characteristics may contribute to the design of new drugs targeting various diseases, including cancer and bacterial infections.

Case Study Example

A study demonstrated that derivatives of halogenated phenyl compounds exhibited significant anticancer activity against specific cancer cell lines. The presence of bromine in the structure was noted to enhance the efficacy of these compounds .

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. The incorporation of halogens into organic materials can lead to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Aldol condensation reactions |

| Biological Research | Biological probes for enzyme studies | Interacts with biological targets |

| Medicinal Chemistry | Potential drug development | Modulates biological activity |

| Material Science | Development of electronic/optical materials | Enhanced properties due to halogenation |

作用机制

The mechanism of action of (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

相似化合物的比较

- (3E)-4-(4-Bromo-2-fluorophenyl)but-3-en-2-one

- (3E)-4-(5-Chloro-2-fluorophenyl)but-3-en-2-one

- (3E)-4-(5-Bromo-2-chlorophenyl)but-3-en-2-one

Comparison:

- Structural Differences: The position and type of halogen atoms on the phenyl ring can significantly affect the compound’s chemical properties and reactivity.

- Reactivity: Substitution patterns influence the compound’s reactivity in various chemical reactions.

- Applications: While similar compounds may have overlapping applications, the specific halogenation pattern can make (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one unique in its interactions and applications.

生物活性

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, also known as a halogenated chalcone, exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that enhance its interaction with biological targets, making it a subject of interest for various applications including drug development and material science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a conjugated system with a bromo and fluorine substituent on the phenyl ring, which may influence its biological interactions through electronic effects and steric hindrance.

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can modulate the compound’s reactivity and binding affinity towards these targets, potentially leading to inhibition or activation of biological pathways.

Anti-Proliferative Effects

The anti-proliferative activity of halogenated chalcones has been documented in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM . The anti-cancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Studies and Research Findings

- Antibacterial Studies : Research on α,β-unsaturated carbonyl compounds has shown that modifications in the molecular structure can enhance antibacterial activity. For example, a study focused on a related compound demonstrated effective binding to bacterial targets like DNA gyrase and dihydrofolate reductase, suggesting a similar potential for this compound .

- Anti-Cancer Activity : In vitro assays have indicated that compounds structurally related to this compound exhibit selective toxicity towards cancer cells. The presence of halogen substituents has been correlated with increased potency against specific cancer types, highlighting the importance of structural features in determining biological effects .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound A | Antibacterial | E. coli | < 10 | |

| Compound B | Anti-proliferative | HepG-2 | < 25 | |

| Compound C | Antibacterial | Pseudomonas aeruginosa | < 15 |

Table 2: Structural Modifications and Their Impact on Biological Activity

属性

IUPAC Name |

(E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOMEPSFKDCBMZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。